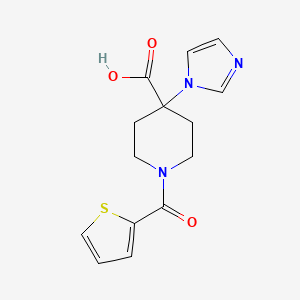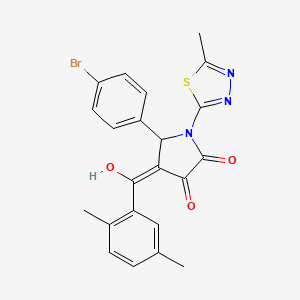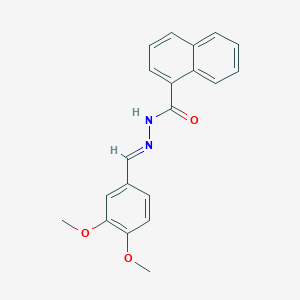![molecular formula C15H22N2O4S B5291629 N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide, also known as NM-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as sulfonamides, which have been used as antibacterial agents for many years. However, NM-3 has been found to have a different mechanism of action and is being investigated for its potential use in treating a variety of diseases.
Mécanisme D'action
The exact mechanism of action of N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of a protein known as heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of numerous proteins within cells, including those involved in cancer cell growth and inflammation. By inhibiting Hsp90, N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide may be able to disrupt these processes and prevent the growth and spread of cancer cells or reduce inflammation.
Biochemical and Physiological Effects:
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In addition, it has been shown to modulate the activity of immune cells and promote the production of regulatory T cells, which are important for maintaining immune homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is that it has been extensively studied in vitro and in animal models, which has provided a wealth of information about its potential therapeutic applications. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully known.
Orientations Futures
There are many potential future directions for research on N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Another area of interest is its potential use in treating autoimmune disorders such as rheumatoid arthritis or lupus. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide in order to maximize its therapeutic benefits.
Méthodes De Synthèse
The synthesis of N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide involves the reaction of 2-methyl-1-(4-morpholinylcarbonyl)propylamine with benzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been investigated for its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)14(15(18)17-8-10-21-11-9-17)16-22(19,20)13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNCJQMICFKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCOCC1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5291546.png)

![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5291556.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5291572.png)


![2,3,5-trimethyl-7-[3-(2-methyl-1-piperidinyl)-1-azetidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5291591.png)

![2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)
![4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine](/img/structure/B5291625.png)
![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5291632.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5291639.png)